molecular formula C9H6Br2O4 B13695228 3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid

3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13695228
M. Wt: 337.95 g/mol
InChI Key: ZVUPELQJWJELHP-UHFFFAOYSA-N
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Description

3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of two bromine atoms, a hydroxyl group, and a keto group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the bromination of a hydroxyphenyl precursor followed by the introduction of a keto group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dibromo-5-hydroxyphenyl)acetamide: Similar structure with an acetamide group instead of a keto group.

    2,4-Dibromo-5-hydroxybenzoic acid: Similar structure with a carboxylic acid group instead of a keto group.

Uniqueness

3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both bromine atoms and a keto group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6Br2O4

Molecular Weight

337.95 g/mol

IUPAC Name

3-(2,4-dibromo-5-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6Br2O4/c10-5-3-6(11)7(12)1-4(5)2-8(13)9(14)15/h1,3,12H,2H2,(H,14,15)

InChI Key

ZVUPELQJWJELHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)Br)CC(=O)C(=O)O

Origin of Product

United States

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